molecular formula C14H17NO3 B2641137 Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2055840-73-6

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2641137
CAS No.: 2055840-73-6
M. Wt: 247.294
InChI Key: UFGWUTLIQUXXEX-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are known for their high ring strain which makes them valuable synthetic intermediates .


Synthesis Analysis

The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

Bicyclo[3.1.0]hexanes are characterized by their unique structure, which includes a three-membered ring . This structure is prevalent in natural products and synthetic bioactive compounds .


Chemical Reactions Analysis

Intermolecular processes have been mostly limited to cyclopropanation reactions based on the use of carbenes and metallocarbenes . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Scientific Research Applications

Hydroxylation and Cycloaddition Reactions

Hydroxylation of derivatives formed by Diels-Alder reactions of benzyl 2H-azirine-3-carboxylate has been explored, contributing to the development of the 1-azabicyclo[4.1.0]hept-3-ene ring system. These reactions yield compounds through endo addition, highlighting the method's efficiency in synthesizing novel structures with potential application in medicinal chemistry (Bickley, Gilchrist, & Mendonça, 2002).

T-Type Calcium Channel Inhibitors

A series of compounds conjugated to 3N-substituted-azabicyclo[3.1.0]hexane derivatives have been synthesized as inhibitors of T-type calcium channels, showcasing significant potential in the treatment of neuropathic pain. These compounds demonstrated selective T-channel inhibition and good metabolic stability, indicating their value in pharmaceutical research (Kim & Nam, 2016).

Novel Synthesis Methods

Research has also focused on developing new synthesis methods for 1-azabicyclo[3.1.0]hexane-3-ene derivatives through eco-friendly, efficient, and simple three-component reactions. These methods offer advantages such as excellent yields, short reaction times, and the use of inexpensive materials, opening up new avenues for the creation of diverse compounds for further study (Ghorbani et al., 2016).

Nonnarcotic Analgesic Agents

The synthesis and evaluation of 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents have been reported, with findings indicating significant analgesic potency. Such research contributes to the development of new pain management solutions with potentially fewer side effects than traditional narcotics (Epstein et al., 1981).

Properties

IUPAC Name

benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-14-6-12(14)7-15(9-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGWUTLIQUXXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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